4-Bromo-2-fluoro-1-vinylbenzene
Overview
Description
4-Bromo-2-fluoro-1-vinylbenzene is a chemical compound that belongs to the class of vinylbenzene derivatives. It is a colorless liquid with the molecular formula C8H6BrF and a molecular weight of 201.04 g/mol . This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-fluoro-1-vinylbenzene can be synthesized through a multi-step process involving the reaction of vinyl magnesium chloride with 4-bromo-2-fluoro-1-iodobenzene. The reaction is typically carried out in the presence of zinc chloride, bis-triphenylphosphine-palladium (II) chloride, and triphenylphosphine in tetrahydrofuran (THF) at temperatures ranging from -5°C to 20°C . The reaction mixture is stirred for 4-6 hours until completion, as confirmed by high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The reaction mixture is quenched into a pre-cooled mixture of pentane, water, and concentrated hydrochloric acid. The organic layer is then separated, washed with water, and concentrated under reduced pressure. The crude product is purified by vacuum distillation at 0.1-0.2 mm Hg, yielding a light yellow liquid with a boiling point of 45-50°C .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-1-vinylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine cation and other electrophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: The major products are substituted benzene derivatives.
Oxidation and Reduction: The major products depend on the specific reagents and conditions used but can include alcohols, ketones, and carboxylic acids.
Scientific Research Applications
4-Bromo-2-fluoro-1-vinylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-vinylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions, leading to the formation of substituted benzene derivatives .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2-fluoro-1-vinylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-1-ethenyl-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDQHQCPWHTKLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586562 | |
Record name | 4-Bromo-1-ethenyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627463-17-6 | |
Record name | 4-Bromo-1-ethenyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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